molecular formula C19H20N4O3S3 B12143005 Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B12143005
M. Wt: 448.6 g/mol
InChI Key: GGPPBYVKABYENM-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a thiadiazole-sulfanylacetamido group, a 4-methylphenyl moiety, and an ethyl carboxylate ester. This structure integrates pharmacologically significant motifs: the 1,3,4-thiadiazole ring is known for antimicrobial and antitumor properties , while the thiophene scaffold enhances metabolic stability and bioavailability . The compound’s synthetic pathway involves nucleophilic substitution and condensation reactions, typical for thiophene-thiadiazole hybrids . Its structural complexity and functional group diversity make it a candidate for investigating structure-activity relationships (SAR) against analogous derivatives.

Properties

Molecular Formula

C19H20N4O3S3

Molecular Weight

448.6 g/mol

IUPAC Name

ethyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C19H20N4O3S3/c1-4-26-17(25)15-14(12-7-5-10(2)6-8-12)11(3)28-16(15)21-13(24)9-27-19-23-22-18(20)29-19/h5-8H,4,9H2,1-3H3,(H2,20,22)(H,21,24)

InChI Key

GGPPBYVKABYENM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Thiadiazole vs.
  • Substituent Effects : The 4-methylphenyl group in the target compound may enhance lipophilicity compared to the 4-isopropylphenyl group in ZINC2888943, influencing membrane permeability .
  • Synthetic Complexity : The target compound requires precise regioselective bromination (as seen in ’s isomer formation) , whereas simpler derivatives like 6b () are synthesized via straightforward cyclization.

Physicochemical and Crystallographic Properties

  • Isomerism : The brominated precursor of compound 2 () crystallized in a triclinic system (space group P-1) with two isomers (80:20 ratio), highlighting the challenge of regiochemical control in thiophene derivatives .
  • Solubility: The ethyl carboxylate group in the target compound improves aqueous solubility compared to non-esterified analogues like 6b (), critical for bioavailability .

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